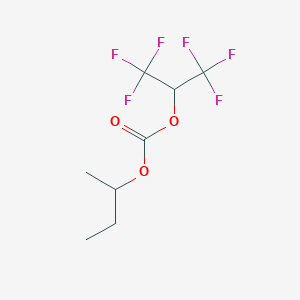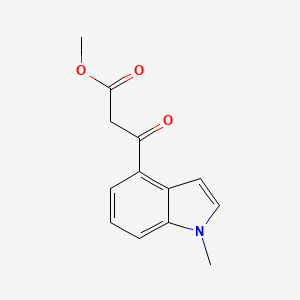![molecular formula C12H17ClN2O2 B12083376 5-[(2-Chlorophenyl)methoxy]pentanehydrazide](/img/structure/B12083376.png)
5-[(2-Chlorophenyl)methoxy]pentanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Chlorophenyl)methoxy]pentanehydrazide: is a chemical compound with the following structural formula:
C13H18ClNO
It consists of a pentane backbone with a methoxy group (–OCH₃) and a hydrazide functional group (–CONHNH₂) attached to the 2-position of a chlorobenzene ring. The compound’s systematic name is 7-chloro-5-(2-chlorophenyl)-3-methoxy-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 5-[(2-Chlorophenyl)methoxy]pentanehydrazide involves several steps. One common approach is via the reaction of 2-chlorobenzoyl chloride with 1,5-pentanediamine. The resulting intermediate undergoes cyclization to form the benzodiazepinone ring. Subsequent methylation and chlorination yield the final product.
Reaction Conditions::Step 1: Reaction of 2-chlorobenzoyl chloride with 1,5-pentanediamine (base-catalyzed).
Step 2: Cyclization of the intermediate under acidic conditions.
Step 3: Methylation using methyl iodide.
Step 4: Chlorination using N-chlorosuccinimide (NCS).
Industrial Production:: Industrial-scale production typically involves optimization of the synthetic route, purification, and scale-up processes.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound can undergo oxidation reactions, such as conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carbonyl group (–C=O) to the corresponding alcohol (–CH₂OH).
Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).
Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄).
Substitution: Nucleophiles (e.g., NH₂OH, NaN₃).
- Oxidation: Methoxy group converted to hydroxyl group.
- Reduction: Carbonyl group reduced to alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential drug development.
Industry: May find applications in specialty chemicals or pharmaceuticals.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While 5-[(2-Chlorophenyl)methoxy]pentanehydrazide is unique due to its benzodiazepinone scaffold, similar compounds include other benzodiazepines and related heterocycles.
Eigenschaften
Molekularformel |
C12H17ClN2O2 |
|---|---|
Molekulargewicht |
256.73 g/mol |
IUPAC-Name |
5-[(2-chlorophenyl)methoxy]pentanehydrazide |
InChI |
InChI=1S/C12H17ClN2O2/c13-11-6-2-1-5-10(11)9-17-8-4-3-7-12(16)15-14/h1-2,5-6H,3-4,7-9,14H2,(H,15,16) |
InChI-Schlüssel |
LYUUCWQZKJHUCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COCCCCC(=O)NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid](/img/structure/B12083335.png)

![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)


